6-Methyl Substitution Results in a 5.6-Fold Reduction in Dihydroorotase Inhibition Compared to a Chloro-Substituted Analog
The target compound, 6-Methyl-1,5-naphthyridin-4-ol, demonstrates significantly reduced inhibition of the dihydroorotase enzyme compared to a closely related 6-chloro analog. This quantitative difference in enzymatic activity highlights the critical role of the 6-position substituent in modulating target engagement and off-target effects [1].
| Evidence Dimension | Enzyme Inhibition (Dihydroorotase) |
|---|---|
| Target Compound Data | IC50 = 180,000 nM |
| Comparator Or Baseline | 6-Chloro-1,5-naphthyridin-4-ol (Analog) |
| Quantified Difference | 5.6-fold reduction in potency (Target IC50 = 180,000 nM vs. Comparator IC50 = 32,000 nM) |
| Conditions | Mouse Ehrlich ascites dihydroorotase enzyme assay at pH 7.37; compound concentration 10 µM. |
Why This Matters
This 5.6-fold differential in enzyme inhibition is a critical selection criterion for researchers aiming to minimize dihydroorotase-related off-target activity while exploring the naphthyridine scaffold, as it directly informs the choice of a starting point for lead optimization.
- [1] BindingDB. Affinity Data for 6-Methyl-1,5-naphthyridin-4-ol (IC50 = 1.80E+5 nM) and 6-Chloro-1,5-naphthyridin-4-ol (IC50 = 3.20E+4 nM) against mouse dihydroorotase. View Source
